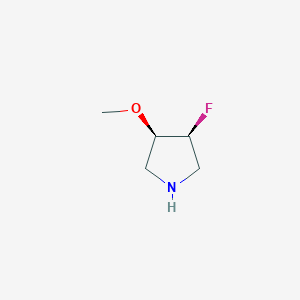

(3S,4R)-3-Fluoro-4-methoxypyrrolidine

Beschreibung

(3S,4R)-3-Fluoro-4-methoxypyrrolidine is a fluorinated pyrrolidine derivative featuring a stereospecific configuration at the 3- and 4-positions. The fluorine atom and methoxy group introduce distinct electronic and steric effects, influencing reactivity, solubility, and biological interactions. This compound is a valuable chiral building block in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties like metabolic stability and target binding .

Eigenschaften

Molekularformel |

C5H10FNO |

|---|---|

Molekulargewicht |

119.14 g/mol |

IUPAC-Name |

(3S,4R)-3-fluoro-4-methoxypyrrolidine |

InChI |

InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |

InChI-Schlüssel |

DSXGOKWLUVYZCU-CRCLSJGQSA-N |

Isomerische SMILES |

CO[C@@H]1CNC[C@@H]1F |

Kanonische SMILES |

COC1CNCC1F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3S,4R)-3-Fluor-4-methoxypyrrolidin beinhaltet typischerweise enantioselektive Verfahren, um die korrekte Stereochemie sicherzustellen. Ein üblicher Ansatz ist die chemoenzymatische Synthese, die chemische und enzymatische Schritte kombiniert, um eine hohe enantiomere Reinheit zu erreichen . So kann man beispielsweise von kommerziell erhältlichem Dialylamin ausgehend eine Reihe von Reaktionen wie Ringöffnungsmetathese und SN2-Substitutionsreaktionen durchführen. Die Verwendung von immobilisierter Lipase auf Kieselgur hat sich als sehr enantioselektiv erwiesen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für (3S,4R)-3-Fluor-4-methoxypyrrolidin können ähnliche Synthesewege verwenden, allerdings in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um Ausbeute und Reinheit zu maximieren. Durchflusschemie und andere fortschrittliche Techniken können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3S,4R)-3-Fluor-4-methoxypyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um entsprechende Aldehyde oder Säuren zu bilden.

Reduktion: Das Fluoratom kann unter bestimmten Bedingungen reduziert werden, um nicht-fluorierte Derivate zu erhalten.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Natriumazid für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert müssen sorgfältig gesteuert werden, um die gewünschten Produkte zu erhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation der Methoxygruppe zu Aldehyden oder Säuren führen, während die Substitution des Fluoratoms eine Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting the central nervous system. It has been utilized in the development of inhibitors for various biological targets, including TrkA kinase, which is relevant for treating conditions such as pain, cancer, and neurodegenerative diseases . The introduction of fluorine enhances the binding affinity of these compounds to their targets, making them more effective as therapeutic agents .

Case Study: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Research has demonstrated that derivatives of (3S,4R)-3-Fluoro-4-methoxypyrrolidine can act as selective inhibitors of nNOS. These compounds were designed based on structure-activity relationships that showed promising binding characteristics and inhibitory potency against nNOS, which is implicated in neurodegenerative disorders . Although some derivatives exhibited lower potency compared to lead compounds, they still provide insights into the design of new neuroprotective agents.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is employed as an intermediate for synthesizing complex organic molecules. Its unique structure allows for various transformations, including oxidation and substitution reactions that lead to diverse pyrrolidine derivatives . The compound's chirality is particularly valuable in stereoselective synthesis, enabling the construction of enantiomerically enriched products essential for drug development.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Ketones/Carboxylic Acids | Formation of corresponding oxidized products |

| Reduction | Alcohols/Amines | Generation of reduced derivatives |

| Substitution | Substituted Pyrrolidines | Formation of various pyrrolidine derivatives |

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound has been utilized in biological studies to investigate its interactions with enzymes and receptors. Its structural characteristics allow it to participate in enzyme inhibition assays and receptor binding studies, contributing to the understanding of its pharmacological properties .

Case Study: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds derived from this compound. These investigations revealed potential efficacy against drug-resistant bacterial strains, highlighting the compound's relevance in addressing current challenges in antibiotic resistance .

Industrial Applications

Agrochemicals and Specialty Chemicals

Beyond medicinal applications, this compound finds utility in developing agrochemicals and specialty chemicals. Its ability to modify biological activity through structural alterations makes it a candidate for creating new pesticides or herbicides with enhanced efficacy .

Wirkmechanismus

The mechanism of action of (3S,4R)-3-Fluoro-4-methoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and altering the electronic environment of the molecule . The methoxy group can also contribute to the compound’s reactivity and interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

A. (3S,4R)-3-Methoxy-4-phenylpyrrolidine ()

- Key Differences : Replaces the fluorine atom with a phenyl group.

- Solubility: The methoxy-phenyl analog is more lipophilic, reducing aqueous solubility compared to the fluoro-methoxy derivative. Applications: Likely used in hydrophobic interactions in drug design, whereas fluorine in the target compound improves bioavailability .

B. (3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid ()

- Key Differences : Adds a carboxylic acid group and substitutes the 4-position with a 3-methoxyphenyl group.

- Impact :

- Acidity : The carboxylic acid group lowers the pKa (~2-4), enabling salt formation and enhanced solubility in basic conditions.

- Stereochemistry : The (3R,4S) configuration may alter binding specificity in chiral environments compared to the (3S,4R) configuration.

- Applications : Suitable for ionic interactions in enzyme inhibitors, unlike the neutral target compound .

Stereochemical Variants

A. (3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride ()

- Key Differences : Diastereomer with (3S,4S) configuration.

- Impact :

Heterocyclic Analogs

A. Piperidine Derivatives ()

- Example: 4-(((3R,4S)-4-(4-Fluoro-phenyl)piperidin-3-yl)methoxy)-2-methoxyphenol.

- Key Differences : Six-membered piperidine ring vs. five-membered pyrrolidine.

- Impact :

- Ring Strain : Pyrrolidine’s smaller ring increases torsional strain, enhancing reactivity in ring-opening reactions.

- Basicity : Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~10), affecting protonation in physiological conditions .

Biologische Aktivität

(3S,4R)-3-Fluoro-4-methoxypyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring with a fluorine atom at the 3-position and a methoxy group at the 4-position. This unique structure influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 119.12 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical pathways. Its structural characteristics allow it to modulate enzyme activity effectively.

- Receptor Modulation : The methoxy group may enhance binding affinity to certain receptors, influencing signaling pathways involved in disease processes.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound across various applications:

- Anticancer Activity : Some research indicates that pyrrolidine derivatives can exhibit anticancer properties by inhibiting tumor growth through modulation of signaling pathways.

- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

- Inhibition of Nitric Oxide Synthase (nNOS) : A study demonstrated that derivatives of pyrrolidine could inhibit nNOS, which is implicated in neurodegenerative conditions. The binding affinity was assessed using various analogs, revealing that modifications at the 3 and 4 positions significantly influenced inhibitory activity .

- Fluorinated Compounds in Cancer Therapy : Research on fluorinated pyrrolidines showed that these compounds could effectively target cancer cells by disrupting metabolic pathways necessary for rapid cell division .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Metabolic Stability : The introduction of fluorine typically enhances the metabolic stability of compounds, allowing for prolonged action within biological systems .

- Bioavailability : The presence of a methoxy group improves solubility and absorption characteristics, contributing to higher bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S,4R)-3-Fluoro-4-methoxypyrrolidine, and how does stereochemistry influence the choice of starting materials?

- Methodological Answer : Synthesis typically involves chiral precursors like (R)-2-methyl-pyrrolidine-2-carboxylic acid derivatives, as seen in analogous pyrrolidine syntheses . Stereochemical control is achieved via asymmetric catalysis or resolution, leveraging enantiomerically pure esters or acids. For example, (3S,4R) configurations are stabilized using chiral auxiliaries during cyclization or fluorination steps .

Q. How do researchers ensure enantiomeric purity during synthesis?

- Methodological Answer : Techniques include chiral HPLC (e.g., using polysaccharide-based columns) and NMR analysis with chiral shift reagents. For instance, (3S,4R)-3-Methoxy-4-phenylpyrrolidine was characterized via X-ray crystallography to confirm stereochemistry . Polarimetry and optical rotation measurements further validate enantiopurity .

Q. What analytical techniques are most effective for characterizing fluorinated pyrrolidine derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical for structural confirmation. - HMBC and NOESY NMR experiments resolve spatial arrangements, as demonstrated for (3S,4R)-4-(3-fluorophenyl)-4-hydroxy-pyrrolidine derivatives . Purity is assessed via reverse-phase HPLC with UV/ELSD detection .

Advanced Research Questions

Q. What strategies resolve conflicting NMR data when assigning stereochemistry in fluorinated pyrrolidines?

- Methodological Answer : Conflicting NOE or coupling constants are addressed through computational modeling (DFT calculations) and comparative analysis with known analogs. For example, (3S,4R)-3-Fluoro-4-methoxy configurations were validated by comparing coupling constants to literature values for similar fluoropiperidines . X-ray crystallography remains the gold standard for ambiguous cases .

Q. How do fluorination and methoxy substitution at positions 3 and 4 impact conformational stability and drug-receptor interactions?

- Methodological Answer : Fluorine’s electronegativity introduces dipole-dipole interactions and alters pKa, while the methoxy group enhances hydrogen bonding. Molecular dynamics simulations show that the (3S,4R) configuration stabilizes boat conformations in pyrrolidine rings, affecting binding to targets like kinases or GPCRs . Pharmacophore modeling of analogs (e.g., PF-06465469 derivatives) highlights fluorine’s role in improving metabolic stability .

Q. What in vitro assays prioritize bioactivity evaluation of this compound derivatives, and how are false positives mitigated?

- Methodological Answer : Primary assays include enzyme inhibition (e.g., phosphatases, kinases) and cell viability assays (MTT/XTT). False positives are minimized using orthogonal assays (e.g., SPR for binding affinity) and counter-screens against related enzymes. For fluorinated compounds, controls for non-specific fluorophore interference (e.g., autofluorescence) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.